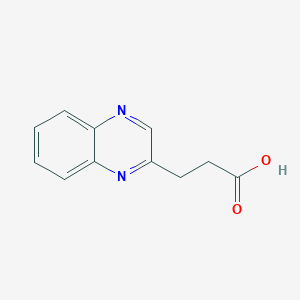

3-(Quinoxalin-2-yl)propanoic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-quinoxalin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVKLYVOIQWTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303429 | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-99-8 | |

| Record name | 2-Quinoxalinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Quinoxalin 2 Yl Propanoic Acid and Analogues

Foundational Synthetic Routes

The construction of the core quinoxaline (B1680401) ring system is most classically achieved through condensation reactions, a method that has been refined over many decades. An alternative, yet equally fundamental, approach involves the formation and subsequent modification of an ester intermediate.

Condensation Reactions with Ortho-Phenylenediamines and α-Keto Acids

The most direct and widely utilized method for synthesizing the quinoxaline framework is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.orgchim.it This approach, rooted in the classical Körner and Hinsberg syntheses, typically involves reacting an ortho-phenylenediamine with a 1,2-dicarbonyl synthon, such as an α-keto acid or its derivative. nih.govmdpi.com The reaction proceeds via a cyclization-condensation mechanism to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.

For the synthesis of analogues like 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propionic acid, an ortho-phenylenediamine is reacted with α-ketoglutaric acid, yielding the product in high yield. researchgate.net Modern iterations of this reaction employ various catalysts and conditions to improve efficiency and sustainability. These include using green solvents like ethanol (B145695), applying microwave irradiation to shorten reaction times, or utilizing catalysts such as ammonium (B1175870) bifluoride or cerium (IV) ammonium nitrate (B79036) (CAN) in aqueous media. sapub.orgmdpi.comrsc.org The use of unsymmetrical ortho-phenylenediamines and α-keto acids can lead to the formation of regioisomers, a factor that requires careful consideration during synthesis design. researchgate.net

Ester Intermediate Formation and Hydrolysis for Carboxylic Acid Synthesis

An alternative strategy for obtaining quinoxaline propanoic acids involves the synthesis of a corresponding ester intermediate, which is subsequently hydrolyzed. This two-step process offers flexibility in purification and modification. The synthesis can begin with the esterification of a pre-formed quinoxaline carboxylic acid, for example, by reacting it with an alcohol like ethanol in the presence of an acid catalyst such as sulfuric acid. smolecule.com

Alternatively, the ester can be formed directly. For instance, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, a related heterocyclic analogue, is synthesized and then hydrolyzed to the corresponding carboxylic acid. acs.org The hydrolysis of the ester bond is a standard transformation accomplished under either acidic or basic conditions. smolecule.com A common procedure involves treating the ester with an aqueous solution of a base like sodium hydroxide (B78521) in ethanol, followed by acidification to precipitate the final carboxylic acid product. acs.org This ester-to-acid route is a versatile method for producing the desired carboxylic acid functionality on the quinoxaline scaffold.

Advanced Alkylation and Functionalization Strategies

Beyond the initial ring formation, the functionalization of the quinoxaline nucleus is key to developing diverse analogues. Alkylation via Michael additions represents a significant strategy for introducing side chains with specific functionalities.

Chemoselective N-Alkylation through Michael Additions

For quinoxalin-2(1H)-one systems, which can exist in tautomeric forms, the alkylation reaction can be highly selective. The Michael addition of activated olefins to 3-phenylquinoxalin-2(1H)-one has been shown to proceed with high chemoselectivity, resulting in N-alkylation rather than O-alkylation. nih.gov In this reaction, the nitrogen atom of the quinoxalinone amide acts as a soft nucleophile, preferentially attacking the β-carbon of the Michael acceptor. nih.govresearchgate.net This method provides a reliable route for introducing a propanoic acid side chain (or its ester or nitrile precursor) onto the ring nitrogen of the quinoxalinone core. researchgate.net

Reactivity with Activated Olefins

The Michael addition strategy is applicable to a variety of activated olefins, also known as Michael acceptors. These electrophilic compounds typically contain a carbon-carbon double bond conjugated to an electron-withdrawing group. Documented examples of activated olefins that react with quinoxalinone precursors include ethyl acrylate, acrylamide, and acrylonitrile. acs.orgnih.gov The reaction is generally carried out by heating a mixture of the quinoxalinone, the acrylic acid derivative, and a base such as potassium carbonate. nih.gov This reaction leads to the formation of N-substituted 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives, including the corresponding ester, amide, and nitrile. nih.gov The resulting ester can then be hydrolyzed to the target carboxylic acid, as described previously. acs.org

Industrial Synthesis and Process Optimization

Scaling the synthesis of 3-(quinoxalin-2-yl)propanoic acid and its derivatives for industrial production requires a focus on efficiency, cost, and sustainability. Industrial approaches may involve the coupling of quinoxaline derivatives with appropriate propanoic acid precursors. Process optimization often involves evaluating different synthetic methodologies to find the most viable option for large-scale manufacturing.

A comparative analysis of potential synthetic methods highlights the trade-offs between different approaches. While classical methods like nucleophilic substitution and condensation are robust, emerging technologies such as continuous flow synthesis are being explored to enhance production efficiency. Continuous flow processes can offer higher yields and purity while potentially reducing solvent waste, though they often require a greater initial capital investment compared to traditional batch processes. General industrial-scale synthesis of the quinoxaline core itself can be achieved through methods like the vapor-phase double condensation of ethylenediamine (B42938) derivatives with 1,2-dicarbonyl compounds, indicating that the foundational chemistry is scalable. rsc.org

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 98.5 | High | 1.0 |

| Condensation | 55–60 | 97.2 | Moderate | 0.8 |

| Continuous Flow | 75–78 | 99.1 | Industrial | 1.3 |

This table presents a comparative analysis of different synthetic methodologies, with data sourced from Benchchem.

The synthesis of this compound and its analogues is a significant area of research due to their potential applications in medicinal chemistry. This article explores key synthetic methodologies, with a focus on large-scale production and the implementation of modern continuous flow technologies.

Large-Scale Synthetic Approaches

The industrial production of this compound and its derivatives often necessitates the development of scalable and efficient synthetic routes. While specific large-scale synthesis protocols for this compound are not extensively detailed in publicly available literature, analogous reactions provide a strong indication of viable industrial methods. A prominent approach involves the condensation of an o-phenylenediamine (B120857) with a suitable keto-acid.

A notable example is the synthesis of the closely related analogue, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid. This compound can be prepared in a high yield through the reaction of o-phenylenediamine with α-ketoglutaric acid. researchgate.net This reaction is attractive for large-scale synthesis due to the availability of the starting materials and the typically high conversion rates.

The general strategy for the synthesis of this compound on a large scale would likely involve the condensation of o-phenylenediamine with a derivative of 4-oxobutanoic acid. The reaction conditions would need to be optimized for yield, purity, and cost-effectiveness, which are critical parameters in industrial production.

Table 1: Representative Large-Scale Synthesis Approach for a this compound Analogue

| Starting Materials | Product | Reagents/Conditions | Yield | Reference |

| o-Phenylenediamine, α-Ketoglutaric acid | 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | Not specified | Very high | researchgate.net |

Continuous Flow System Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. The application of continuous flow systems to the synthesis of quinoxalines and related carboxylic acids demonstrates a promising avenue for the production of this compound.

Research has demonstrated the successful synthesis of quinoxalines in a continuous flow reactor. One such method involves the reaction of acyl chloride precursors to form diazoketones, which are then reacted in a multi-step sequence to yield quinoxalines without the need to isolate the potentially explosive diazoketone intermediate. acs.orgnih.gov This approach highlights the enhanced safety profile of flow chemistry for handling hazardous intermediates.

Furthermore, the gram-scale synthesis of tetrahydroquinoxaline derivatives has been achieved under continuous flow conditions, showcasing the scalability of this technology. rsc.org The principles of these flow syntheses can be adapted for the production of this compound. A possible continuous flow setup could involve the reaction of o-phenylenediamine with a suitable precursor in a heated and pressurized reactor coil, allowing for precise control over reaction parameters and leading to higher yields and purity.

The synthesis of carboxylic acids themselves has also been a subject of investigation in continuous flow systems. For instance, the carboxylation of Grignard reagents using CO2 in a tube-in-tube reactor has been reported, offering a direct route to carboxylic acids. researchgate.net While not directly applied to the target compound, this demonstrates the feasibility of integrating carboxylic acid synthesis into a continuous flow process for producing complex molecules like this compound.

Table 2: Examples of Continuous Flow Synthesis of Quinoxalines and Related Compounds

| Starting Materials | Product | Key Flow Reactor Parameters | Yield | Reference |

| Acyl chloride, TMSCHN2, Phenylenediamine | Quinoxaline derivative | Three pumps, two injection loops, heated cartridges (110 °C) | 45% (overall) | acs.org |

| 2-Phenylquinoxaline | (R)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline | Dioxane solvent, HCl | 91% | rsc.org |

| 2-Phenylquinoxaline | (S)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline | EtOH solvent | 90% | rsc.org |

| Aromatic Grignard reagents, CO2 | Aromatic carboxylic acids | Tube-in-tube reactor | Good to excellent | researchgate.net |

Chemical Transformations and Derivatization Reactions

Oxidative and Reductive Manipulations of the Quinoxaline (B1680401) Ring System

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline nucleus are susceptible to both oxidation and reduction, offering pathways to modulate the electronic properties and saturation level of the heterocyclic core.

The oxidation of quinoxalines can lead to the formation of N-oxides, which significantly alters the reactivity of the ring system. The nitrogen atoms of the pyrazine ring can be oxidized to their corresponding N-oxides, and in some cases, to 1,4-dioxides. nih.gov This transformation enhances the electrophilic character of the quinoxaline ring, making it more susceptible to nucleophilic attack. rsc.org

The direct oxidation of quinoxaline derivatives to their 1,4-dioxides using common reagents like peroxy acids or hydrogen peroxide is often inefficient. nih.gov This is due to the deactivation of the second nitrogen atom after the first one has been oxidized. nih.gov However, more potent oxidizing agents, such as a complex of hypofluorous acid with acetonitrile (B52724), have been shown to successfully oxidize even deactivated quinoxaline rings to the corresponding 1,4-dioxides in high yields. nih.gov The formation of quinoxaline N-oxides can also be achieved through radical-mediated cyclization methods. thieme-connect.com

The presence of an N-oxide group facilitates various substitution reactions that are not as readily achievable with the parent quinoxaline, thereby serving as a strategic tool in the functionalization of this heterocyclic system. rsc.org

The quinoxaline ring can be selectively reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This transformation effectively saturates the pyrazine portion of the heterocycle, leading to significant changes in the molecule's three-dimensional structure. A variety of reducing agents and catalytic systems have been employed for this purpose.

Common methods include the use of sodium borohydride (B1222165) in solvents like ethanol (B145695) or acetic acid, although these can sometimes be slow or result in lower yields. researchgate.net Borane in tetrahydrofuran (B95107) (THF) has been reported to rapidly reduce mono- and di-substituted quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives in high yields. researchgate.net For 2,3-disubstituted quinoxalines, this reduction often proceeds stereoselectively to give the cis-isomer. researchgate.net

Catalytic hydrogenation is another powerful method. researchgate.net Asymmetric transfer hydrogenation, employing catalysts such as chiral iridium or ruthenium complexes, allows for the enantioselective reduction of quinoxalines, producing chiral tetrahydroquinoxalines with high enantiomeric excess. nih.govscientificupdate.com These reactions often utilize hydrogen sources like formic acid or its salts. researchgate.net The table below summarizes various reduction conditions applied to quinoxaline systems.

| Reagent/Catalyst System | Product Type | Key Features |

| Sodium Borohydride / Ethanol | 1,2,3,4-Tetrahydroquinoxaline | High yield for simple quinoxalines, but can be slow. researchgate.net |

| Borane-THF Complex | cis-1,2,3,4-Tetrahydroquinoxaline | Rapid, high-yield, and stereoselective for 2,3-disubstituted quinoxalines. researchgate.net |

| H₂ / Chiral Borane Catalysts | cis-1,2,3,4-Tetrahydroquinoxaline | Catalytic, high yields, and excellent enantioselectivity (up to 96% ee). researchgate.net |

| [Cp*IrCl₂]₂ / HCOONa in water | 1,2,3,4-Tetrahydroquinoxaline | Efficient transfer hydrogenation in aqueous media. researchgate.net |

| Chiral Fe-catalyst / Chiral Brønsted Acid | Chiral Tetrahydroquinoxaline | Cooperative catalysis for enantioselective hydrogenation with H₂ gas. |

Nucleophilic Substitution and Ring Modification

The electron-deficient nature of the quinoxaline ring makes it a substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the quinoxaline core, particularly when leaving groups such as halogens are present at the 2- or 3-positions. arabjchem.org For instance, 2,3-dichloroquinoxaline (B139996) is a versatile building block that reacts with a variety of N-, O-, S-, P-, and C-nucleophiles to form mono- or di-substituted products. arabjchem.org

Even in the absence of a halogen leaving group, direct nucleophilic substitution of hydrogen is possible, a reaction known as SNAr(H). rsc.orgrsc.org This transformation, however, often requires activation of the quinoxaline ring, for example, by formation of an N-oxide, which greatly enhances the ring's electrophilicity. rsc.orgrsc.org A wide array of carbanions can then be introduced onto the ring. rsc.orgrsc.org The reaction of monosubstituted quinoxalines with various nucleophiles can lead to 2,3-disubstituted products, although the feasibility of the reaction can be influenced by the electronic and steric properties of the substituent already present. nih.gov

The nitrogen atoms of the quinoxaline ring can act as nucleophiles, undergoing alkylation reactions. This is particularly true for quinoxalin-2(1H)-one systems, where the nitrogen at the 1-position is readily alkylated. For example, 3-phenylquinoxalin-2(1H)-one reacts chemoselectively at the nitrogen atom with acrylic acid derivatives in a Michael addition reaction to yield N-alkylated products. rsc.org This reaction proceeds in high yield and demonstrates the nucleophilic character of the ring nitrogen. rsc.org Similarly, the nitrogen atoms in the reduced tetrahydroquinoxaline ring can also be alkylated.

Carboxylic Acid Group Derivatizations

The propanoic acid side chain offers a rich site for chemical modification through standard carboxylic acid chemistry. These reactions allow for the coupling of various molecular fragments to the quinoxaline core via the side chain.

The most common derivatization is the formation of esters and amides. Esterification of 3-(quinoxalin-2-yl)propanoic acid or its analogs can be readily achieved by reacting the acid with an alcohol, such as ethanol, under acidic catalysis (e.g., sulfuric acid) and reflux conditions. smolecule.comnih.govvulcanchem.com

From the ester, further derivatives can be accessed. For example, treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding propanehydrazide. rsc.orgnih.gov This hydrazide is a versatile intermediate that can be used to synthesize a variety of other compounds, including N-alkyl propanamides through an azide (B81097) coupling method. acs.orgresearchgate.net The carboxylic acid itself can also be converted to amides by coupling with amines using standard peptide coupling reagents. nih.gov

The following table provides examples of derivatization reactions starting from the carboxylic acid or its ester.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid | Ethanol, H₂SO₄ | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | Esterification nih.gov |

| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | Hydrazine Hydrate | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | Hydrazinolysis rsc.org |

| 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | Aryl Isothiocyanates | Thiosemicarbazide (B42300) derivatives | Addition rsc.org |

| 3-(Quinoxalin-2-ylsulfanyl)acetic acid | β-AlaOMe, Coupling agents | Methyl 3-[2-(quinoxalin-2-ylsulfanyl)acetylamino]propanoate | Amide Coupling nih.gov |

Heterocyclic Annulation and Scaffold Diversification

Beyond simple derivatization of the acid group, the quinoxaline propanoic acid framework is used to construct new fused or appended heterocyclic rings, significantly diversifying the molecular scaffold.

The hydrazide derivative of this compound is an excellent substrate for forming Schiff bases (or hydrazones). This is achieved through a condensation reaction between the terminal amino group of the hydrazide and the carbonyl group of various aldehydes or ketones. nih.govresearchgate.net For example, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propionic acid hydrazide is reacted with a range of substituted aromatic aldehydes in a suitable solvent, often with catalytic acid, to produce the corresponding N'-arylidene-propanohydrazide derivatives. nih.govresearchgate.net This reaction provides a straightforward method to append different aryl groups to the quinoxaline scaffold, enabling the exploration of structure-activity relationships. ajphs.com

Table 4: Synthesis of Schiff Bases from Quinoxaline Propanoic Acid Hydrazide

| Hydrazide Precursor | Aldehyde Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propionic acid hydrazide | Substituted aromatic aldehydes | N/A | Final hydrazone compounds (4a-r) | nih.gov |

| 3-(3-Oxo-3,4dihydro-quinoxalin-2-yl)-propionic acid hydrazide | Different aldehydes | Condensation | Schiff base derivatives of aldehyde | ajphs.com |

| 2-[(3-methylquinoxalin-2-yl)oxy]acetohydrazide | Indole-3-carbaldehyde, furfuraldehyde, substituted benzaldehydes | Conventional heating or microwave irradiation | Quinoxaline-incorporated Schiff bases | researchgate.net |

The nucleophilic hydrazide intermediate readily reacts with electrophilic isothiocyanates (R-N=C=S) to form thiosemicarbazide derivatives. rsc.org The reaction involves the addition of the terminal nitrogen of the hydrazide to the central carbon of the isothiocyanate group. Typically, the quinoxaline propanhydrazide is refluxed with an aryl isothiocyanate (e.g., phenyl isothiocyanate, p-tolyl isothiocyanate) in ethanol to yield the corresponding 4-aryl-1-[3-(quinoxalin-2-yl)propanoyl]thiosemicarbazide. rsc.orgnih.gov These thiosemicarbazides are not only final products but also serve as important precursors for the synthesis of sulfur- and nitrogen-containing five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. wjbphs.com

Table 5: Synthesis of Thiosemicarbazides

| Hydrazide Precursor | Isothiocyanate Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide | Phenyl isothiocyanate, p-anisyl isothiocyanate, p-tolyl isothiocyanate | Reflux in ethanol for 5h | 4-Aryl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl} thiosemicarbazides | nih.gov |

| 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanehydrazide | Aryl isothiocyanates | N/A | Thiosemicarbazides | rsc.org |

| Acid hydrazide 5b | Phenyl isothiocyanate | Methanol (B129727) | Thiosemicarbazide 15b | nih.gov |

The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore that can be constructed from derivatives of this compound, primarily from the acid hydrazide. Several methods exist for this cyclization:

Reaction with Carbon Disulfide: The acid hydrazide can be treated with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). This reaction proceeds via an intermediate dithiocarbazate salt, which upon acidic workup or heating cyclizes to form a 5-thioxo-1,3,4-oxadiazole derivative attached to the propionyl linker. acs.orgnih.govnih.gov

Reaction with Orthoesters: Reacting the hydrazide with an orthoester, such as triethyl orthoformate, under reflux conditions leads to the formation of the corresponding 2-substituted-1,3,4-oxadiazole ring. acs.orgnih.gov

Reaction with Cyanogen (B1215507) Bromide: Cyclization of a quinoxaline hydrazide with cyanogen bromide (CNBr) can yield a 2-amino-1,3,4-oxadiazole derivative. sapub.org

Dehydrative Cyclization: The 1-acylthiosemicarbazides formed in section 3.4.2 can undergo intramolecular dehydrative cyclization, often using reagents like phosphorus oxychloride, to yield 2-arylamino-1,3,4-oxadiazoles. ijpsm.com

Table 6: Synthesis of Oxadiazole Derivatives

| Quinoxaline Precursor | Cyclizing Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide | Triethyl orthoformate | Reflux for 5h | 1,3,4-Oxadiazole derivative (6) | acs.orgnih.gov |

| 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide | Carbon disulfide, KOH | Reflux in ethanol for 10h | 5-Thioxo-1,3,4-oxadiazole derivative (7) | acs.orgnih.gov |

| Quinoxaline-2-carbohydrazide | Cyanogen bromide (CNBr) | Cyclization | 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine | sapub.org |

| 3-(4-bromobenzoyl)propionic acid hydrazide | Aryl acid hydrazides, POCl₃ | N/A | 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles | ijpsm.com |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aliphatic and aromatic regions.

The propanoic acid side chain typically displays two methylene (B1212753) groups (-CH₂-) which appear as triplets, assuming coupling with each other. The protons on the quinoxaline (B1680401) ring system produce a more complex set of signals in the downfield aromatic region. For the related compound, 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl) propanoic acid, the two methylene groups of the propanoic acid chain show as triplets at approximately 2.74 ppm and 3.09 ppm. The aromatic protons of the quinoxaline moiety are observed as multiplets, doublets, and singlets between 6.86 and 7.62 ppm. A broad singlet corresponding to the acidic proton of the carboxylic acid group is also expected, typically at a very downfield chemical shift (δ > 10 ppm), and its signal would disappear upon D₂O exchange. Another exchangeable proton is the N-H of the quinoxalinone ring, which is often observed as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for a 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (alpha to COOH) | ~2.74 | Triplet | ~4 |

| -CH₂- (beta to COOH) | ~3.09 | Triplet | ~4 |

| Quinoxaline Aromatic-H | ~6.86 - 7.62 | Multiplet | - |

| Carboxylic Acid -OH | >10 | Singlet (broad) | - |

| Quinoxaline N-H | ~12.4 | Singlet (broad) | - |

Note: Data is based on the closely related structure 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl) propanoic acid and serves as a representative example.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, this includes the carbons of the propanoic acid chain, the carbonyl carbon of the acid, the carbons of the quinoxaline ring, and the carbonyl carbon within the quinoxalinone ring.

In a derivative, 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl) propanoic acid, the methylene carbons of the propanoic acid side chain are observed at approximately 29.66 ppm and 31.95 ppm. The carbons of the quinoxaline ring system typically resonate in the range of 110-155 ppm. The carbonyl carbon of the carboxylic acid appears significantly downfield, generally above 170 ppm, while the carbonyl carbon of the quinoxalinone ring is also found in the downfield region, often between 150 and 170 ppm.

Table 2: Representative ¹³C NMR Spectral Data for a 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (alpha to COOH) | ~29.66 |

| -CH₂- (beta to COOH) | ~31.95 |

| Quinoxaline Aromatic/Heterocyclic Carbons | ~110 - 152 |

| Quinoxalinone C=O | ~161 |

| Carboxylic Acid C=O | ~173 |

Note: Data is based on the closely related structure 3-(6-chloro-1,2-dihydro-2-oxoquinoxalin-3-yl) propanoic acid and serves as a representative example.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy) would establish the proton-proton coupling network, confirming the connectivity of the two methylene groups in the propanoic acid chain. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate the proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). This information is critical for correctly assigning the signals of the quinoxaline ring system and confirming the attachment point of the propanoic acid side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of 3-(Quinoxalin-2-yl)propanoic acid and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoic acid, the molecular formula is C₁₁H₁₀N₂O₃, which corresponds to an exact mass of 218.0691 g/mol . HRMS analysis of related quinoxaline derivatives has been successfully used to confirm their calculated molecular formulas, lending confidence to this analytical approach for the title compound.

Different ionization techniques can be employed to generate ions for mass analysis. For quinoxaline derivatives, soft ionization methods are often preferred to minimize fragmentation and preserve the molecular ion.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has been utilized for the analysis of related quinoxaline compounds. In these studies, the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are commonly observed ions. For instance, various 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives show prominent [M+Na]⁺ peaks in their MALDI-MS spectra.

Electrospray ionization (ESI) is another widely used soft ionization technique. In the analysis of quinoxaline-based compounds, ESI-MS has been shown to be effective, typically yielding the protonated molecule [M+H]⁺ as the base peak in the positive ion mode. The choice of ionization technique depends on the specific analytical requirements and the nature of the sample matrix.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering direct insights into the functional groups present within a molecule through the analysis of their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the quinoxaline ring and the propanoic acid side chain.

The presence of the carboxylic acid moiety gives rise to two particularly prominent and diagnostic absorptions. A very broad band is anticipated in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through intermolecular hydrogen bonding. researchgate.net Additionally, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration is expected to appear around 1700 cm⁻¹. researchgate.net

The quinoxaline ring system also contributes to the FT-IR spectrum with a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene (B151609) rings give rise to a set of medium to weak absorptions in the 1450–1600 cm⁻¹ range. The specific positions of these bands can provide information about the substitution pattern of the ring system. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) would reveal a complex pattern of bands unique to the molecule, arising from various bending and stretching vibrations, further confirming its identity. sphinxsai.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500–3300 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3000–3100 | C-H stretch | Aromatic (Quinoxaline) | Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Strong |

| 1450–1600 | C=C and C=N stretch | Quinoxaline Ring | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic and heterocyclic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions. asmarya.edu.ly The quinoxaline ring, being a conjugated aromatic system, is the primary chromophore. The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. nih.gov The nitrogen atoms in the quinoxaline ring also possess non-bonding electrons (n-electrons), which can be excited to antibonding π* orbitals, resulting in n → π* transitions of lower intensity. nih.gov

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~290-380 | π → π | Quinoxaline Ring |

| >300 | n → π | Quinoxaline Ring (N atoms) |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. academie-sciences.fr This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net Although specific crystallographic data for this compound is not available in the reviewed literature, analysis of related quinoxaline structures provides a basis for what can be expected.

For example, the crystal structure of a related compound, researchgate.netbenzopyrano[3,4-b]quinoxalin-5-one, was solved and found to crystallize in the triclinic system with the space group P-1. Another derivative, Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, has been shown to form dimers in the solid state through hydrogen bonding. It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, primarily involving the carboxylic acid functional groups, leading to the formation of dimers or polymeric chains. The quinoxaline rings are expected to be nearly planar, and crystal packing is likely to be influenced by π-π stacking interactions between these aromatic systems.

Table 3: Anticipated Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Expected Value/System | Basis of Expectation |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules |

| Space Group | e.g., P2₁/c, P-1 | Common for centrosymmetric and non-centrosymmetric packing |

| Intermolecular Interactions | Hydrogen Bonding (O-H···N, O-H···O), π-π stacking | Presence of carboxylic acid and aromatic rings |

| Molecular Conformation | Planar quinoxaline ring, flexible propanoic acid chain | General structural features of quinoxalines |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture, and for the assessment of purity of a synthesized substance.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of chemical compounds. It is a common practice to verify the purity of quinoxaline derivatives, with a threshold of ≥95% often being a target for research applications. researchgate.net

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve efficient separation from any impurities.

While specific HPLC conditions for this compound are not detailed in the available literature, a method for the closely related 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid utilizes a C18 column with a mobile phase of 0.1% trifluoroacetic acid in a water/acetonitrile mixture (70:30), with detection by UV absorbance. uzh.ch A similar setup would likely be effective for this compound, with adjustments to the mobile phase composition and gradient to ensure optimal resolution and peak shape. The retention time of the main peak, along with the absence or minimal presence of other peaks, would be used to assess the purity of the compound.

Table 4: Representative HPLC Conditions for Purity Assessment of Quinoxaline Propanoic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 5 µm, 250 x 4.6 mm |

| Mobile Phase | Isocratic or gradient mixture of aqueous acid (e.g., 0.1% TFA) and acetonitrile/methanol |

| Detector | UV-Vis, at a wavelength of maximum absorbance (e.g., ~340 nm) |

| Purity Threshold | ≥95% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions leading to the synthesis of this compound and its derivatives. This method allows for the rapid, qualitative assessment of a reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the synthesis of quinoxaline-based compounds, TLC is routinely employed to track the consumption of starting materials and the concurrent formation of the desired product. For instance, in the synthesis of 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives, reactions are typically monitored using TLC. rsc.org The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a suitable solvent system (the eluent or mobile phase).

The choice of eluent is critical and is determined by the polarity of the reactants and products. A typical mobile phase for quinoxaline derivatives might consist of a mixture of ethyl acetate (B1210297) and petroleum ether or chloroform (B151607) and methanol. As the solvent front ascends the TLC plate via capillary action, the compounds in the spotted mixture travel at different rates. The separation is based on the principle of polarity; less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher retention factor (R_f) value. Conversely, more polar compounds have a stronger interaction with the stationary phase and exhibit lower R_f values.

The progress of the reaction is visualized by comparing the spots of the reaction mixture with the spots of the starting materials run on the same plate. The gradual disappearance of the reactant spots and the emergence of a new spot corresponding to the product indicate the progression of the reaction. For example, the synthesis of 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid is monitored by TLC until the complete consumption of the starting ester is observed. acs.org The spots are typically visualized under UV light, which causes the fluorescent quinoxaline rings to become visible, or by using chemical staining agents like iodine vapor. This continuous monitoring ensures that the reaction is allowed to proceed to completion and helps in determining the optimal reaction time, thereby preventing the formation of byproducts due to prolonged reaction times or overheating.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This methodology is crucial for verifying the empirical formula of a newly synthesized compound like this compound, ensuring its elemental composition aligns with the theoretically calculated values. The molecular formula for this compound is C₁₁H₁₀N₂O₂.

The verification process involves combusting a small, precisely weighed sample of the purified compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample is calculated.

The experimentally determined percentages are then compared against the theoretical values derived from the compound's proposed molecular formula. A close agreement, typically within a ±0.4% margin, provides strong evidence for the compound's assigned structure and purity. nih.gov This compositional verification is a standard practice in the characterization of newly synthesized quinoxaline derivatives. acs.orgekb.eg

Below is a table presenting the theoretical elemental composition of this compound and reported analytical data for related quinoxaline structures, illustrating the application of this method.

Table 1: Elemental Analysis Data for this compound and Related Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Source |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₀N₂O₂ | Calculated | 65.34 | 4.98 | 13.85 | |

| N-Hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | C₁₇H₁₅N₃O₃ | Calculated | 66.01 | 4.89 | 13.58 | rsc.org |

| Found | 66.09 | 4.97 | 13.64 | rsc.org | ||

| 3'-(quinoxalin-2-yl)spiro[indoline-3,2'-oxiran]-2-one | C₁₇H₁₁N₃O | Calculated | 70.58 | 3.83 | 14.52 | nih.gov |

| Found | 70.58 | 4.01 | 14.24 | nih.gov | ||

| 1-(quinoxalin-2-ylmethyl)-1H-indole-3-carbaldehyde | C₁₈H₁₃N₃O | Calculated | 75.25 | 4.56 | 14.63 | nih.gov |

Computational and Theoretical Studies in Chemical Research

Molecular Modeling and Docking Approaches

Molecular modeling and docking are powerful computational tools used to predict the interactions between a small molecule, such as 3-(Quinoxalin-2-yl)propanoic acid, and a target macromolecule, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and materials science.

Conformational Analysis and Molecular Recognition Studies

Molecular recognition studies on related quinoxaline (B1680401) derivatives have shown that the quinoxaline core can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgresearchgate.net For instance, the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. acs.org The aromatic system of the quinoxaline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein's binding site. researchgate.net

In the case of this compound, the carboxylic acid group is a key feature for molecular recognition, capable of forming strong hydrogen bonds with appropriate donor and acceptor groups in a binding pocket. nih.gov Molecular docking studies on similar quinoxaline carboxamides have highlighted the importance of the linker between the quinoxaline core and other functionalities for optimal binding. nih.gov The propanoic acid chain in this compound would similarly influence the positioning of the molecule within a binding site.

Binding Energy Predictions in Chemical Systems

Computational methods can predict the binding energy of a ligand to its target, providing a quantitative measure of binding affinity. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. Molecular docking programs, such as AutoDock, are commonly used to estimate binding energies. researchgate.netresearchgate.net

For a series of quinoxaline derivatives, predicted binding energies have been shown to correlate with experimental biological data. researchgate.net For example, in studies of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, predicted binding energies ranged from -3.82 to -10.25 kcal/mol, with the variation attributed to structural differences among the compounds. researchgate.net Similarly, phenylisoxazole quinoxalin-2-amine (B120755) hybrids have shown binding energies up to -9.0 ± 0.20 kcal mol−1 against α-glucosidase. nih.gov

For this compound, the binding energy would be influenced by the interactions of both the quinoxaline ring and the propanoic acid side chain. The carboxylic acid group, in particular, would be expected to contribute significantly to the binding energy through strong electrostatic and hydrogen bonding interactions.

Table 1: Predicted Binding Energies of Representative Quinoxaline Derivatives

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Reference |

| Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Trypanothione Reductase | -3.82 to -10.25 | researchgate.net |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase | up to -8.9 ± 0.10 | nih.gov |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Glucosidase | up to -9.0 ± 0.20 | nih.gov |

| Quinoxaline derivatives | c-Met kinase | - | researchgate.net |

Note: This table presents data from studies on various quinoxaline derivatives to illustrate the range of predicted binding energies and is not specific to this compound.

Structure-Activity Relationship (SAR) Investigations in Chemical Design

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. This knowledge is essential for the rational design of more potent and selective molecules.

Elucidation of Structural Modulations on Chemical Reactivity Profiles

SAR studies on various quinoxaline derivatives have revealed key structural features that govern their activity. For instance, the nature and position of substituents on the quinoxaline ring can have a profound impact. mdpi.commdpi.com Electron-donating groups, such as methoxy (B1213986) (OCH3), have been shown to be essential for the activity of some quinoxaline derivatives, while electron-withdrawing groups, like nitro (NO2) or fluoro (F), can decrease activity. mdpi.com

In the context of this compound, the propanoic acid side chain at the 2-position is a defining feature. Studies on quinoxaline-2-carboxylic acid derivatives have demonstrated that this core structure is a promising scaffold for developing kinase inhibitors. nih.gov The length and flexibility of the side chain, as well as the presence of the terminal carboxylic acid group, would be critical determinants of its reactivity and biological profile. The substitution pattern on the benzo portion of the quinoxaline ring would also be expected to modulate its properties. For example, the introduction of halogen atoms at specific positions has been shown to improve the inhibitory activity of some quinoxaline derivatives. researchgate.net

Computational Approaches to SAR Optimization

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are instrumental in optimizing the design of new compounds. researchgate.net These methods build mathematical models that correlate the structural features of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

For quinoxaline derivatives, 3D-QSAR studies have identified the importance of steric, electrostatic, and hydrophobic fields, as well as hydrogen bond acceptors, in determining their biological activity. researchgate.net Such models can guide the modification of the this compound structure to enhance its desired properties. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to improved activity.

Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. univen.ac.zaresearchgate.netnih.govscholarsresearchlibrary.com These calculations provide insights into properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For quinoxaline derivatives, DFT calculations have been employed to understand their reactivity and interaction with metal surfaces in corrosion inhibition studies. univen.ac.zaresearchgate.netscholarsresearchlibrary.com The energies of the HOMO and LUMO are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO energy gap is often associated with higher chemical reactivity. nih.gov

The molecular electrostatic potential map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid group, indicating their role as potential hydrogen bond acceptors. rsc.org DFT calculations can also be used to determine other quantum chemical parameters that describe the reactivity of the molecule, such as electronegativity, hardness, and softness. scholarsresearchlibrary.com

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Chemical Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. Higher EHOMO indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. Lower ELUMO indicates a better electron acceptor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons | Provides insight into the nature of chemical bonds. |

| Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |

| Softness (σ) | Reciprocal of hardness | A measure of the molecule's reactivity. |

This table provides a general overview of quantum chemical parameters and their interpretation in the context of chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like this compound, DFT calculations could provide significant insights.

Researchers would typically use a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform these calculations. The outputs of such a study would include optimized molecular geometry, detailing bond lengths and angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other parameters that can be calculated using DFT include the molecule's dipole moment, electrostatic potential, and various reactivity descriptors. These theoretical data points are invaluable for predicting how the molecule will behave in chemical reactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and serve as an example of what a DFT study would report. Actual values would require specific computational chemistry research to be performed.

Prediction of Photophysical Properties (e.g., Fluorescence Quantum Yields)

The photophysical properties of quinoxaline derivatives are of significant interest due to their potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict these properties.

For this compound, TD-DFT calculations could predict the absorption and emission wavelengths (λ_abs and λ_em). These calculations would also provide information on the oscillator strength of electronic transitions, which relates to the intensity of absorption.

A key predicted parameter would be the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process. Predicting this value computationally involves assessing the rates of both radiative (fluorescence) and non-radiative decay pathways from the excited state. While direct and precise prediction of quantum yields is challenging, theoretical calculations can provide valuable estimates and trends, guiding experimental work.

Table 2: Hypothetical Predicted Photophysical Properties for this compound

| Property | Hypothetical Predicted Value | Description |

| Maximum Absorption Wavelength (λ_abs) | 315 nm | The wavelength of light most strongly absorbed by the molecule. |

| Maximum Emission Wavelength (λ_em) | 420 nm | The wavelength of light emitted during fluorescence. |

| Fluorescence Quantum Yield (Φ_F) | 0.25 | The ratio of photons emitted to photons absorbed. |

| Excited State Lifetime (τ) | 2.1 ns | The average time the molecule spends in the excited state before returning to the ground state. |

Note: The values in this table are hypothetical and for illustrative purposes. Accurate data would depend on dedicated computational studies.

Applications of 3 Quinoxalin 2 Yl Propanoic Acid in Chemical Research

Advanced Synthetic Intermediates

As a synthetic intermediate, 3-(Quinoxalin-2-yl)propanoic acid provides a robust scaffold for the construction of a wide array of organic molecules. Its bifunctional nature, containing both a carboxylic acid group and a quinoxaline (B1680401) moiety, allows for a variety of chemical transformations, making it a key starting material in multistep syntheses.

Building Blocks for Complex Heterocyclic Systems

The quinoxaline structure is a recognized pharmacophore, and its derivatives are of significant interest in medicinal chemistry. This compound serves as an essential building block for the creation of more complex, fused heterocyclic systems. apolloscientific.co.ukossila.com Researchers have utilized this compound to synthesize a variety of novel heterocyclic structures, including pyrimido[1,6-a]quinoxalines and pyrrolo[1,2-a]quinoxalines. nih.govbeilstein-journals.orgrsc.orgpaperity.org

For instance, the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, which can be derived from quinoxaline-containing precursors, generates acyl(quinoxalin-2-yl)ketenes. These reactive intermediates can then be trapped with Schiff bases to construct pyrimido[1,6-a]quinoxaline derivatives. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Similarly, various synthetic strategies, including intramolecular hydroamination of alkynes and iron-catalyzed annulation reactions, have been developed to produce functionalized pyrrolo[1,2,a]quinoxalines. rsc.orgnih.govunicatt.itrsc.org The synthesis of these complex heterocyclic systems is often pursued to explore their potential biological activities. nih.gov

A related compound, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, is also noted for its role as a versatile building block in creating complex organic molecules for pharmaceutical development.

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Quinoxaline Precursors

| Heterocyclic System | Synthetic Precursor Type | Reaction Type | Reference |

|---|---|---|---|

| Pyrimido[1,6-a]quinoxalines | Acyl(quinoxalin-2-yl)ketenes | Intermolecular Trapping | nih.govbeilstein-journals.orgbeilstein-journals.org |

| Pyrrolo[1,2-a]quinoxalines | 1-(2-Aminophenyl)pyrroles | Iron-Catalyzed Annulation | rsc.org |

| Pyrrolo[1,2-a]quinoxalines | N-propargyl indoles | Gold-Catalyzed Hydroamination | nih.govunicatt.it |

| Pyrrolo[1,2-a]quinoxalines | Functionalized quinoxalines | Electrochemical C(sp3)–H Cyclization | rsc.org |

Precursors for Molecular Diversification Libraries

The structural framework of this compound is a valuable starting point for creating molecular diversification libraries. These libraries, which consist of a large number of structurally related compounds, are instrumental in the search for new therapeutic agents and other functional molecules. By modifying the carboxylic acid group or the quinoxaline ring, a diverse range of derivatives can be synthesized. acs.orgmdpi.com

For example, the carboxylic acid moiety can be converted into amides, esters, or hydrazides. acs.orgnih.govktu.edu The resulting 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, for instance, serves as a useful precursor for further structural modifications through methods like the azide (B81097) coupling method to introduce various residues. mdpi.com These new functionalities can significantly alter the biological and physicochemical properties of the parent molecule. This approach allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of compounds with desired activities. acs.orgmdpi.com

Derivatization Reagents in Analytical Chemistry

The quinoxaline core is known for its fluorescent and chromophoric properties, which makes its derivatives useful as tagging reagents in analytical chemistry. nih.govrsc.orgresearchgate.net These reagents are designed to react with specific functional groups, thereby attaching the quinoxaline label to the analyte of interest and enabling its detection and quantification. greyhoundchrom.com

Fluorescent Derivatization for Carboxylic Acid Analysis

While this compound itself is a carboxylic acid, related quinoxalinone derivatives have been developed as fluorescent tags for the analysis of other biological carboxylic acids. nih.gov One such reagent, 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide, is used to derivatize carboxylic acids, rendering them detectable by peroxyoxalate chemiluminescence. nih.gov This method offers high sensitivity, with detection limits in the attomole range per injection, which is significantly lower than previous fluorescence-based methods. nih.gov The synthetic procedure for this quinoxalinone tag has been optimized to improve yields and purity, making it a more accessible tool for sensitive analytical applications. nih.gov The utility of this reagent has been demonstrated in the analysis of plasma sample extracts. nih.gov

Chromophoric Tagging for Chromatographic Detection

The strong UV-absorbing properties of the quinoxaline ring system make it an effective chromophoric tag for high-performance liquid chromatography (HPLC). Derivatization with a quinoxaline-based reagent can enhance the detection of analytes that lack a strong native chromophore. greyhoundchrom.com This technique is part of a broader strategy in analytical chemistry where derivatization is used to modify the properties of complex compounds to facilitate their separation and detection. greyhoundchrom.com While specific applications using this compound as a chromophoric tag are not extensively documented in the provided search results, the principle is well-established for quinoxaline derivatives in general.

Materials Science and Optoelectronic Applications

The quinoxaline scaffold is not only important in a biological context but also in the field of materials science. Quinoxaline derivatives are known to be components of electroluminescent materials and can act as metal corrosion inhibitors. unicatt.it The incorporation of structures like this compound into larger molecular or polymeric systems can impart desirable electronic and optical properties. ossila.comnih.gov

For example, a related compound, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been identified as a promising fluorescent chromophore for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.org This highlights the potential of the quinoxaline moiety in the development of sensitive molecular probes. Furthermore, quinoxaline-containing polymers and molecular materials are being explored for their applications in organic semiconductors, which are fundamental to the development of flexible and transparent electronic devices. ossila.com The propanoic acid group of the title compound offers a convenient anchor point for polymerization or for grafting onto surfaces, making it a potentially useful building block in the design of functional materials.

Organic Semiconductors

While the broader class of quinoxaline derivatives has been explored for applications in electronic materials, specific research detailing the use of this compound as a primary component in organic semiconductors is not extensively documented in current literature. The planarity of the quinoxaline ring system is a desirable feature for organic semiconductors, as it can facilitate intermolecular π-π stacking, which is crucial for charge transport. mdpi.com Modifications of the quinoxaline core are generally necessary to tune the electronic properties for semiconductor applications.

Electroluminescent Materials

Quinoxaline derivatives are known for their potential in electroluminescent materials, often due to their electron-deficient nature which is beneficial for creating efficient organic light-emitting diodes (OLEDs). However, specific studies focusing on the direct application of this compound in this context are not prominent. The development of materials for electroluminescence typically involves creating more complex molecular architectures to optimize emission properties, charge injection, and transport.

Photo-initiators

Photo-initiators are compounds that generate reactive species upon light absorption, initiating polymerization reactions. nih.gov While various aromatic ketones are well-known photo-initiators, the specific use of this compound for this purpose is not widely reported. The development of novel photo-initiators often focuses on structures that can undergo efficient cleavage or hydrogen abstraction upon irradiation to generate free radicals. nih.gov

Dyes

The chromophoric quinoxaline system means its derivatives have been investigated as dyes. The color and properties can be tuned by adding different functional groups. For instance, the related compound 3-(3-Hydroxyquinoxalin-2-yl)propanoic acid is listed as a reagent that can be used in dyes and pigments. myskinrecipes.com The introduction of a hydroxyl group can significantly influence the electronic absorption and emission properties of the quinoxaline core.

Chemical Switches

Cavitands

Quinoxaline-based structures have been successfully incorporated into larger host molecules known as cavitands. These bowl-shaped molecules are capable of encapsulating smaller guest molecules. Research has shown that the conformational flexibility of quinoxaline cavitands can be tuned to enhance their selectivity and efficiency in complexing with guests like benzene (B151609) and toluene (B28343) at the gas-solid interface. rsc.org By partially rigidifying the receptor cavity and immobilizing the cavitand on a solid support such as silica (B1680970) gel, the uptake of these aromatic guests is significantly improved. rsc.org This demonstrates the utility of the quinoxaline framework in constructing sophisticated host-guest systems.

Chemical Probes for System Exploration

Derivatives of this compound serve as valuable chemical probes for exploring biological systems. The quinoxaline structure can interact with biological macromolecules, and the propanoic acid side chain provides a handle for further modification or to influence solubility and binding.

For example, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and its derivatives are utilized as biochemical probes in enzyme inhibition studies. The molecular architecture, featuring both the quinoxaline core and a propanoic acid group, allows for diverse interactions with cellular targets. These compounds can modulate cellular processes and have been noted for their ability to influence signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

Furthermore, synthetic modifications of the propanoic acid moiety, such as converting it to amides, esters, or hydrazides, allow for the creation of a library of compounds with varied properties. For instance, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and studied for their biological activity. mdpi.com The synthesis often starts from a methyl ester derivative, which is then converted to a hydrazide, followed by coupling with various amines. mdpi.com This synthetic versatility makes these quinoxaline derivatives useful tools for probing biological functions and for the development of new therapeutic leads.

Investigation of Molecular Interaction Mechanisms

Information regarding the investigation of molecular interaction mechanisms for this compound is not available in the reviewed scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Q & A

Q. What are the recommended synthetic routes for 3-(Quinoxalin-2-yl)propanoic acid, and how can purity be ensured?

The synthesis typically involves coupling quinoxaline derivatives with propanoic acid precursors. For example, analogous methods include refluxing intermediates like thiazole or imidazole derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Purification steps often involve recrystallization (e.g., from methanol or ethanol) and column chromatography. Purity verification requires analytical techniques such as HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and propanoic acid carboxyl protons (δ 12–13 ppm, broad).

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., 218.21 g/mol for C11H10N2O3) .

- Elemental Analysis : Validate empirical formula consistency (e.g., C: 60.55%, H: 4.62%, N: 12.84%) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives?

- Catalyst Screening : Test bases like triethylamine or DABCO to enhance nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Reactions at 80–100°C often reduce side-product formation .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. What mechanistic insights explain side reactions during functionalization?

Competing pathways may arise from:

- Nucleophilic Attack Sites : Quinoxaline’s N-atoms can react with electrophiles, leading to regioisomers. Computational modeling (DFT) predicts preferential attack at the 2-position .

- Acid-Catalyzed Rearrangements : Propanoic acid’s carboxyl group may participate in intramolecular cyclization under high heat, forming lactams. Mitigate by maintaining pH > 4 during synthesis .

Q. How can bioactivity assays be designed to evaluate enzyme inhibition?

- Target Selection : Prioritize enzymes with quinoxaline-binding pockets (e.g., dihydrofolate reductase or kinase families).

- Assay Conditions : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination (typical range: 1–50 µM). Include positive controls like methotrexate for comparison .

- Structure-Activity Relationships (SAR) : Modify substituents on the quinoxaline ring and propanoic acid chain to correlate steric/electronic effects with activity .

Q. What computational strategies predict binding modes and metabolic stability?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4XXA for quinoxaline interactions) to simulate ligand-protein binding.

- ADME Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (~0.5 mg/mL), indicating moderate bioavailability .

- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in hepatic microsome incubations .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data?

- NMR Solvent Effects : Compare data in DMSO-d6 vs. CDCl3; carboxyl proton shifts vary significantly.

- Impurity Peaks : Side products (e.g., unreacted quinoxaline) may cause extra signals. Reproduce spectra using purified batches .

- Temperature Artifacts : Dynamic proton exchanges (e.g., –COOH) broaden peaks at room temperature; acquire spectra at 25°C for consistency .

Q. Why do biological activity results vary across studies?

- Cell Line Variability : Test in multiple lines (e.g., HeLa vs. HepG2) due to differential membrane permeability.

- Assay Sensitivity : Optimize substrate concentrations (e.g., ATP levels in kinase assays) to avoid false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。